molecular formula C8H8N4 B1471819 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 1368362-13-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1471819
CAS No.: 1368362-13-3
M. Wt: 160.18 g/mol
InChI Key: OZZBBMRKVNULJW-UHFFFAOYSA-N
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Description

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds featuring the imidazo[1,2-b]pyrazole core have demonstrated significant potential as multitarget agents in oncology and inflammation-related pathologies . Research indicates that this heterocyclic system can inhibit key cellular pathways, including p38MAPK phosphorylation, and also shows activity in blocking reactive oxygen species (ROS) production and human platelet aggregation, which are crucial processes in inflammation and cancer progression . The carbonitrile functional group at the 7-position offers a versatile handle for further synthetic elaboration, allowing researchers to generate a diverse library of derivatives for structure-activity relationship (SAR) studies . The synthesis of such compounds is often achieved efficiently via multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction (GBB reaction), facilitating rapid exploration of chemical space . This product is intended for use in laboratory research to develop novel therapeutic agents and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZBBMRKVNULJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The inhibition of α-glucosidase can lead to a reduction in glucose absorption, making this compound a potential candidate for managing diabetes. Additionally, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can affect gene expression and cellular processes.

Cellular Effects

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce apoptosis in cancer cells, making it a potential anticancer agent. Furthermore, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis.

Molecular Mechanism

The molecular mechanism of action of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their function. For instance, its inhibition of α-glucosidase is achieved through competitive binding at the enzyme’s active site. Additionally, 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures can be monitored over extended periods.

Dosage Effects in Animal Models

The effects of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth. At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Subcellular Localization

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a heterocyclic compound characterized by a fused bicyclic structure that includes an imidazo[1,2-b]pyrazole core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential inhibitor of spleen tyrosine kinase (SYK) and its roles in anti-inflammatory and antioxidant pathways.

Chemical Structure and Properties

The structural formula of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound features an ethyl substituent and a carbonitrile group, which enhance its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it valuable in organic synthesis and drug development.

Biological Activities

Research indicates that 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibits several significant biological activities:

1. SYK Inhibition

Studies have demonstrated that derivatives of imidazo[1,2-b]pyrazole compounds can effectively inhibit SYK, a key player in immune signaling pathways. This inhibition suggests potential therapeutic applications in autoimmune diseases and certain types of cancer .

2. Anti-inflammatory Activity

The compound has shown promise in reducing inflammation. In vitro studies indicate that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial mediators in inflammatory processes. For instance, compounds derived from the same scaffold exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating strong anti-inflammatory potential .

3. Antioxidant Properties

The antioxidant capabilities of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been highlighted in studies focusing on its interaction with reactive oxygen species (ROS). This activity suggests a role in protecting cells from oxidative stress, which is implicated in various chronic diseases .

The mechanism through which 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exerts its biological effects involves interactions with specific molecular targets that modulate biological pathways. For example:

  • Inhibition of Platelet Aggregation : The compound may interact with receptors involved in hemostasis and thrombosis, thereby reducing platelet aggregation.
  • Modulation of MAPK Pathways : Some derivatives have been shown to alter phosphorylation levels of p38MAPK and ERK pathways, which are critical in cell signaling related to growth and inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Properties
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrileCyclobutyl substituentEnhanced steric hindrance affecting biological activity
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamideCarboxamide instead of carbonitrileDifferent reactivity patterns due to functional group changes
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-amineAmine replacing carbonitrileAltered solubility and interaction profiles

This table illustrates how variations in substituents can significantly influence the biological activity and properties of compounds within this class.

Case Studies

Several case studies have investigated the biological activities of related pyrazole derivatives:

Case Study 1: Anti-inflammatory Efficacy

A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using both in vitro assays and in vivo models. One compound demonstrated an ED50 value of 78.53 μmol/kg, showing superior activity compared to standard treatments like celecoxib .

Case Study 2: Anticancer Potential

Another study explored the anticancer properties of imidazo-pyrazoles against various tumor cell lines. The results indicated significant antiproliferative effects attributed to the modulation of key signaling pathways involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile exhibit significant antibacterial properties against various pathogens. For instance, one study reported that certain derivatives showed higher efficacy than standard antibiotics in inhibiting bacterial growth .
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. A recent review highlighted its potential as a scaffold for new anti-inflammatory agents .
  • Cancer Research : The compound's ability to inhibit cancer cell proliferation has been documented. In vitro studies demonstrated that it induces apoptosis in cancer cells through specific biochemical pathways .

The biological activity of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile extends beyond antimicrobial and anti-inflammatory effects:

  • Neuropharmacology : This compound has shown promise as a ligand for serotonin receptors, suggesting potential applications in treating mood disorders and other neurological conditions .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates inflammatory responses
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalPotential serotonin receptor ligand
AntioxidantExhibits significant antioxidant activity

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of several derivatives of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile against Escherichia coli and Staphylococcus aureus. The results indicated that one derivative had an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics like penicillin.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of this compound using a murine model of acute inflammation. The results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when treated with the compound compared to control groups.

Comparison with Similar Compounds

Substituent Effects at the 1-Position

The 1-position substituent significantly influences physicochemical and biological properties:

Compound Name Substituent at 1-Position Molecular Weight (g/mol) Key Properties/Applications References
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Ethyl (C₂H₅) ~199.24 (estimated) Not directly reported; inferred higher lipophilicity vs. methyl analogs
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Methyl (CH₃) 146.15 Simpler synthesis; used as a lead compound in drug discovery
1-(Prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Propargyl (HC≡C-CH₂) 224.26 Enhanced reactivity for click chemistry; used in bioconjugation
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile SEM group 298.42 (average) Improved solubility; common protecting group in organic synthesis

Key Observations :

  • Synthetic Utility : The SEM-protected variant (e.g., 10a, 10b, 10e) is favored in multistep syntheses due to its stability under acidic/basic conditions .

Substituent Effects at the 6-Position

Variations at the 6-position modulate steric bulk and electronic properties:

Compound Name Substituent at 6-Position Molecular Weight (g/mol) Notable Findings References
6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Cyclobutyl 200.24 (analog data) Improved thermal stability (Tg >100°C inferred from indolo[3,2-b]carbazole analogs)
6-(4-Chlorophenyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile 4-Chlorophenyl 256.69 Enhanced π-π stacking in OLED applications; antimicrobial activity
6-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Methyl 146.15 Reduced steric hindrance; higher solubility in polar solvents

Key Observations :

  • Thermal Stability : Cyclobutyl groups enhance rigidity and thermal stability, critical for materials science applications .
  • Biological Activity : Aryl groups (e.g., 4-chlorophenyl) improve target binding in antimicrobial or enzyme inhibition assays .

Key Observations :

  • Synthetic Challenges : Ethyl-substituted derivatives may require optimized alkylation conditions compared to methyl analogs due to steric effects.
  • Protection Strategies : SEM groups simplify purification but add molecular weight, limiting their use in drug development .

Preparation Methods

Microwave-Assisted Cyclocondensation for 5-Aminopyrazole Intermediate

  • Reagents: Ethoxymethylene malononitrile derivatives (e.g., ethoxymethylene malononitrile or ethyl 2-cyano-3-ethoxyacrylate) and hydrazine monohydrate.
  • Conditions: Microwave irradiation at 80–150 °C, 150 W power, for approximately 10 minutes in ethanol.
  • Outcome: Complete conversion to 5-aminopyrazole-4-carbonitrile intermediates.
  • Notes: The presence of water during this step can complicate the reaction mixture; thus, dry conditions are preferred. The sequence of reagent addition is critical for optimal yield and purity.

Groebke–Blackburn–Bienaymé (GBB) Three-Component Reaction

  • Reagents: Preformed 5-aminopyrazole intermediate, aldehyde (e.g., benzaldehyde derivatives), and isocyanide.
  • Conditions: Room temperature stirring for 10–60 minutes in ethanol or ethanol/water mixtures, with catalytic trifluoroacetic acid (TFA) (approximately 20 mol%).
  • Outcome: Formation of 1H-imidazo[1,2-b]pyrazole derivatives, including the target 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile.
  • Purification: Simple filtration of precipitated product followed by washing with hexane or diethyl ether; no complex purification required.
  • Yields: Typically 54–83%, depending on substrate and reaction conditions.

Representative Experimental Procedure

Step Reagents and Conditions Description Yield (%)
1 Ethoxymethylene malononitrile (0.5 mmol), hydrazine monohydrate (0.55 mmol), EtOH (0.5 mL), microwave 80 °C, 150 W, 10 min Cyclocondensation to form 5-aminopyrazole intermediate ~Complete conversion
2 Addition of water (0.5 mL), aldehyde (0.55 mmol), TFA (0.1 mmol), isocyanide (0.55 mmol), room temperature, 10–60 min stirring GBB three-component reaction to form imidazo[1,2-b]pyrazole 65–79%

Note: Reaction temperature may be increased for certain derivatives to 120–150 °C under microwave conditions for intermediate formation.

Alternative Preparation Routes and Optimization

  • Dehydration of 4-carboxyethyl-5-amino-pyrazoles: Treatment with concentrated sulfuric acid can yield imidazo[1,2-b]pyrazole derivatives, but this method often results in lower yields and requires careful control of reaction conditions.
  • Use of DDPA in DMF: For certain carboxylic acid derivatives, coupling agents like DDPA in DMF have been employed to improve yields, though with variable success.
  • Protecting Group Strategies: Incorporation of protecting groups such as trimethylsilyl ethoxy methyl (SEM) on nitrogen atoms has been reported to facilitate selective functionalization and improve stability of intermediates.

Research Findings and Analysis

  • The microwave-assisted one-pot GBB method is a robust, green, and operationally simple approach to synthesize a broad library of 1H-imidazo[1,2-b]pyrazoles, including 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, with yields up to 83%.
  • The sequence of reagent addition and reaction conditions (temperature, solvent, catalyst amount) critically influence product yield and purity.
  • The method avoids complex purification steps, often requiring only filtration and washing, which is advantageous for scale-up and industrial applications.
  • Alternative methods involving dehydration or coupling agents are less efficient and may require harsher conditions or additional purification.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages Yield Range (%)
Microwave-assisted cyclocondensation + GBB 3CR Ethoxymethylene malononitrile, hydrazine, aldehyde, isocyanide, TFA Microwave 80–150 °C (step 1), RT 10–60 min (step 2), EtOH solvent High yield, mild conditions, simple purification, green chemistry Requires microwave equipment 54–83
Dehydration of 4-carboxyethyl-5-amino-pyrazoles 4-carboxyethyl-5-amino-pyrazoles, concentrated H2SO4 Room temperature, acid dehydration Direct approach Low yield, harsh acid, limited scope Variable, generally lower
Coupling with DDPA in DMF Carboxylic acid derivatives, DDPA, DMF Elevated temperature, coupling reaction Improved yields for some derivatives Low reactivity, complex conditions Moderate

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

The compound can be synthesized via electrophilic cyanation using tosyl cyanide (TsCN) as a cyanide source. A typical procedure involves reacting a brominated precursor (e.g., 7-bromo-1-ethyl-1H-imidazo[1,2-b]pyrazole) with TsCN (2.2–2.6 equivalents) at room temperature for 1–2 hours. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate gradients with 5% triethylamine) followed by HPLC, yielding ~77% pure product . Key considerations include inert reaction conditions to prevent side reactions and the use of Celite filtration to remove insoluble byproducts during workup.

Q. How can spectroscopic techniques confirm the molecular structure of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For analogous imidazo-pyrazole derivatives, ¹H NMR typically shows characteristic peaks for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.5 ppm for CH₂) and aromatic protons (δ ~7.5–8.5 ppm). The nitrile group (C≡N) is confirmed via ¹³C NMR (δ ~110–120 ppm). HRMS provides exact mass confirmation (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm error) .

Q. What substituent effects influence the reactivity of imidazo[1,2-b]pyrazole derivatives?

Electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position enhance electrophilic substitution reactivity, while bulky substituents (e.g., SEM-protected groups) may sterically hinder reactions. For example, 4-chlorophenyl substituents improve cyanation yields by stabilizing intermediates through resonance .

Advanced Research Questions

Q. How can design of experiments (DoE) optimize reaction parameters for synthesizing 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

Statistical DoE methods minimize experimental trials while maximizing data quality. Key factors to optimize include temperature (e.g., 20–30°C), TsCN equivalents (1.5–3.0), and reaction time (1–3 hours). Response surface methodology (RSM) can model interactions between variables, prioritizing factors like yield and purity. For example, highlights DoE’s role in reducing trial numbers by 50% while maintaining robustness in similar heterocyclic syntheses .

Q. What computational strategies enhance reaction design for imidazo[1,2-b]pyrazole derivatives?

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path searches identify energetically favorable pathways. For instance, describes using computational workflows to screen cyanation pathways, reducing experimental optimization time by pre-selecting viable conditions (e.g., solvent polarity, electrophile reactivity). Machine learning can further refine predictions by correlating historical reaction data with outcomes .

Q. How should researchers address contradictory spectroscopic data in structural elucidation?

Cross-validation with multiple techniques is essential. If NMR signals overlap (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to resolve connectivity. For ambiguous HRMS peaks, isotopic pattern analysis or tandem MS (MS/MS) can clarify fragmentation pathways. Conflicting data may also arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR or X-ray crystallography for resolution .

Q. What strategies mitigate byproduct formation during cyanation of imidazo[1,2-b]pyrazole scaffolds?

Byproducts like dimerized species or dehalogenated intermediates can be minimized by:

  • Controlled stoichiometry : Limiting TsCN to ≤2.2 equivalents reduces over-cyanation.
  • Additives : Triethylamine (5% v/v) neutralizes acidic byproducts, preventing side reactions.
  • Workup protocols : Celite filtration removes insoluble impurities early, simplifying purification .

Q. How do solvent polarity and reaction medium affect the synthesis of this compound?

Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophile solubility but may promote side reactions. Non-polar solvents (e.g., THF) favor slower, controlled reactions. and suggest dichloromethane (DCM) as optimal for balancing TsCN solubility and reaction control, achieving >75% yield with minimal byproducts .

Methodological Notes

  • Synthesis : Prioritize inert conditions (N₂/Ar atmosphere) and moisture-free reagents to prevent hydrolysis of the nitrile group.
  • Characterization : Always compare NMR/HRMS data with literature values for analogous compounds to validate assignments .
  • Data Analysis : Use software tools (e.g., Gaussian for DFT, MestReNova for NMR) to model and interpret complex datasets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

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